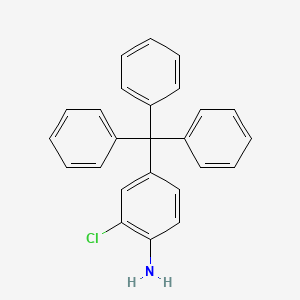
2-Chloro-4-tritylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-tritylaniline is an organic compound with the molecular formula C25H20ClN and a molecular weight of 369.898 g/mol It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a trityl group (triphenylmethyl) and a chlorine atom is substituted at the ortho position relative to the amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-tritylaniline typically involves the reaction of 2-chloroaniline with triphenylmethyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amino group of 2-chloroaniline attacks the trityl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-4-tritylaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
2-Chloro-4-tritylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-tritylaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the trityl group may interact with hydrophobic pockets in proteins, while the chlorine atom may participate in halogen bonding interactions. Further research is needed to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
4-Tritylaniline: Similar structure but lacks the chlorine atom.
2-Chloroaniline: Similar structure but lacks the trityl group.
Triphenylmethyl Chloride: Used in the synthesis of 2-Chloro-4-tritylaniline.
Uniqueness
This compound is unique due to the presence of both the trityl group and the chlorine atom, which confer distinct chemical and physical properties
属性
CAS 编号 |
95745-23-6 |
|---|---|
分子式 |
C25H20ClN |
分子量 |
369.9 g/mol |
IUPAC 名称 |
2-chloro-4-tritylaniline |
InChI |
InChI=1S/C25H20ClN/c26-23-18-22(16-17-24(23)27)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,27H2 |
InChI 键 |
JSVSFYWXXNKBJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=C(C=C4)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

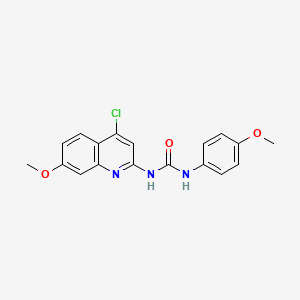
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
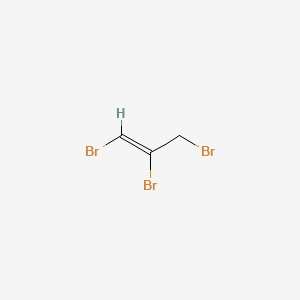

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

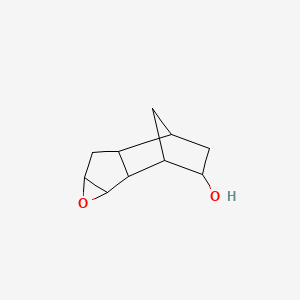
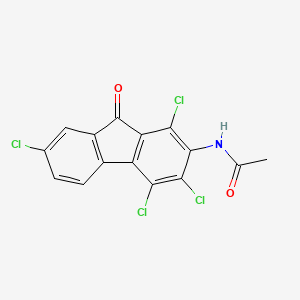
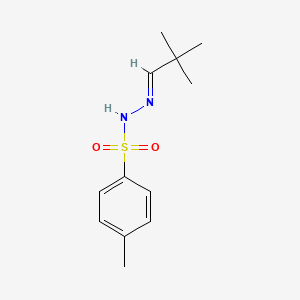

![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
